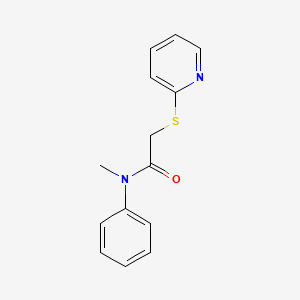
2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential in various applications.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is not fully understood. However, studies have shown that this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB. Additionally, this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been found to have various biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of arthritis. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. However, the physiological effects of this compound on humans are not fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate in lab experiments include its potential anti-inflammatory and anti-tumor properties. Additionally, this compound has been found to be stable under various conditions. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate. One direction is to study the potential use of this compound as a diagnostic tool for Alzheimer's disease. Another direction is to study the potential use of this compound in combination with other anti-inflammatory or anti-tumor agents. Additionally, further studies are needed to fully understand the physiological effects of this compound on humans.
Synthesis Methods
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been achieved using various methods. One such method involves the reaction of 4-nitrophenylacetic acid with cyclohexylamine in the presence of a coupling agent. This is followed by the addition of ethyl acetoacetate and a catalyst, which results in the formation of the desired compound. Another method involves the reaction of 4-nitrophenylacetic acid with cyclohexylamine, followed by the addition of diethyl oxalate and a catalyst.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has shown potential in various scientific research applications. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its anti-tumor properties and has been found to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(cyclohexylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c21-16(13-6-8-15(9-7-13)20(24)25)12-26-18(23)11-10-17(22)19-14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLANBSFUYYSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-isoquinolinyloxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4928905.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4928916.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4928924.png)
![2-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-N-(2,6-dioxo-1-piperidinyl)benzamide](/img/structure/B4928932.png)

![1-(3-chloro-4-methylphenyl)-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928948.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928954.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4928976.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4928983.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4929001.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4929006.png)